[3-(4-Chlorophenyl)oxiran-2-yl]methanol
Description
[3-(4-Chlorophenyl)oxiran-2-yl]methanol is an epoxide-containing compound featuring a 4-chlorophenyl substituent attached to an oxirane (epoxide) ring, with a hydroxymethyl group at the C2 position. This structure confers unique reactivity due to the strained epoxide ring and the electron-withdrawing chlorine atom, making it valuable in synthetic chemistry and pharmaceutical research. The compound’s stereochemistry (e.g., (2R,3R) or (2S,3S) configurations) significantly influences its physicochemical and biological properties, as seen in related structures .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9ClO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
InChI Key |
GADMZKIHWJDDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromophenyl Analogs
- ((2R,3R)-3-(4-Bromophenyl)oxiran-2-yl)methanol: Exhibits specific optical rotations ([α]²⁰D +45 in methanol) distinct from its enantiomer ([α]²⁰D −25), highlighting stereochemical impacts . NMR Data: δ 7.49 (2H, d, J = 8.5 Hz) for aromatic protons, δ 3.85–3.67 for hydroxymethyl protons, and δ 3.13 for the epoxide ring proton . Hydrolysis under acidic conditions generates diol derivatives, demonstrating epoxide reactivity .
4-Fluorophenyl and 3-Chlorophenyl Analogs
- (3-(4-Fluorophenyl)oxiran-2-yl)(4-hydroxyphenyl)methanone: Fluorine’s electronegativity reduces electron density on the epoxide ring, altering reactivity compared to chlorine analogs .
- [3-(3-Chlorophenyl)oxiran-2-yl]methanol: Positional isomerism (3-Cl vs. 4-Cl) affects molecular polarity and solubility (PSA = 32.76) .
Table 1: Substituent Effects on Physicochemical Properties
*Inferred from analogous data.
Alkyl-Substituted Epoxides
- (±)-((2S,3S)-3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl)methanol: Bulky alkyl groups increase steric hindrance, reducing epoxide ring strain and reactivity compared to aryl-substituted analogs . NMR data aligns with non-aromatic epoxides, showing shifted proton signals (e.g., δ 1.2–2.1 for alkyl chains) .
Bioactive Derivatives
- (2S,3R)-3-(4-Chlorophenyl)oxiran-2-yl)oxazol-5(4H)-one (6a) :
- (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone: Crystal structure analysis (monoclinic, P2₁/c) reveals planar aromatic rings and dihedral angles influenced by halogen substituents .
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